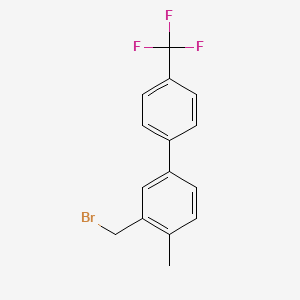
3-(Bromomethyl)-4-methyl-4'-(trifluoromethyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-4-methyl-4’-(trifluoromethyl)-1,1’-biphenyl is an organic compound that features a bromomethyl group, a methyl group, and a trifluoromethyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-methyl-4’-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a boronic acid derivative.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a radical bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI).
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-4-methyl-4’-(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
3-(Bromomethyl)-4-methyl-4’-(trifluoromethyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development, particularly for its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceuticals with anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials with unique properties such as enhanced stability, reactivity, or selectivity.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-4-methyl-4’-(trifluoromethyl)-1,1’-biphenyl involves its interaction with molecular targets and pathways in biological systems. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially leading to the inhibition of their activity. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with hydrophobic regions of biological membranes or proteins.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-4-methylbiphenyl: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-Methyl-4’-(trifluoromethyl)-1,1’-biphenyl: Lacks the bromomethyl group, affecting its potential for nucleophilic substitution reactions.
3-(Bromomethyl)-4’-(trifluoromethyl)-1,1’-biphenyl: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
3-(Bromomethyl)-4-methyl-4’-(trifluoromethyl)-1,1’-biphenyl is unique due to the presence of both the bromomethyl and trifluoromethyl groups on the biphenyl core. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and increased lipophilicity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
648438-78-2 |
|---|---|
Molecular Formula |
C15H12BrF3 |
Molecular Weight |
329.15 g/mol |
IUPAC Name |
2-(bromomethyl)-1-methyl-4-[4-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C15H12BrF3/c1-10-2-3-12(8-13(10)9-16)11-4-6-14(7-5-11)15(17,18)19/h2-8H,9H2,1H3 |
InChI Key |
AVHRQQXQPFCPLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















